16,17-Epiestriol
CAS No.: 793-89-5
Cat. No.: VC21348860
Molecular Formula: C18H24O3
Molecular Weight: 288.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 793-89-5 |
---|---|
Molecular Formula | C18H24O3 |
Molecular Weight | 288.4 g/mol |
IUPAC Name | (8R,9S,13S,14S,16S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
Standard InChI | InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-,18+/m1/s1 |
Standard InChI Key | PROQIPRRNZUXQM-LMMHAMTPSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O |
SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Appearance | Solid Powder |
Chemical Identity and Structure
16,17-Epiestriol, also known as trans-estriol, is an endogenous estrogen with the chemical formula C18H24O3 and a monoisotopic molecular weight of 288.172544634 Da . Its IUPAC name is (1S,10R,11S,13S,14S,15S)-15-methyltetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-triene-5,13,14-triol . The compound has a CAS registry number of 793-89-5 and is cataloged in several chemical databases with identifiers including ChemSpider ID 13628086, ChEMBL ID CHEMBL1627346, and Pubchem Compound ID 21252247 .
The molecular structure of 16,17-Epiestriol features the characteristic tetracyclic steroid framework with three hydroxyl groups. Its structure can be represented by the InChI identifier: InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-,18+/m1/s1 .
Physical and Chemical Properties
16,17-Epiestriol possesses the following physicochemical characteristics:
Property | Value |
---|---|
Chemical Formula | C18H24O3 |
Average Molecular Weight | 288.3814 |
Monoisotopic Molecular Weight | 288.172544634 |
Physical State | Solid (expected) |
Functional Groups | Three hydroxyl groups |
Stereochemistry | Contains multiple chiral centers |
The compound's isomeric SMILES notation is [H][C@@]12CC@HC@@H[C@@]1(C)CC[C@]1([H])C3=C(CC[C@@]21[H])C=C(O)C=C3, which precisely defines its three-dimensional structure and stereochemistry .
Biochemical Classification
16,17-Epiestriol belongs to the class of organic compounds known as estrogens and derivatives. These are steroids containing a 3-hydroxylated estrane structure . Within the broader hierarchical classification system:
-
Kingdom: Organic compounds
-
Super Class: Lipids and lipid-like molecules
-
Class: Steroids and steroid derivatives
-
Sub Class: Estrane steroids
The compound's molecular framework is categorized as an aromatic homopolycyclic compound . As an estrogen, it shares structural similarities with other estrogens like estradiol and estriol, though with important stereochemical differences that affect its biological activity.
Biological Activity and Receptor Selectivity
One of the most notable characteristics of 16,17-Epiestriol is its selectivity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This compound has been described as "a potent and one of the most ERβ selective endogenous estrogens reported" . This selectivity profile distinguishes it from other endogenous estrogens and suggests potential specialized physiological roles.
Research into analogues of 16,17-Epiestriol has revealed interesting insights about its structure-activity relationships. An A-CD analogue of 16,17-Epiestriol has been synthesized and evaluated, demonstrating even higher selectivity for ERβ:
Property | Value |
---|---|
ERβ Selectivity | 500-fold over ERα |
ERβ potency (pEC50) | 7.7 |
Efficacy | Full agonist |
Molecular modeling studies suggest that certain 16,17-Epiestriol analogues may have unique binding orientations in the estrogen receptor ligand-binding domain. Specifically, these molecules may "turn around" in the binding pocket compared to estriol, allowing the methyl group to occupy the α-face, potentially explaining the high selectivity for ERβ .
Synthesis and Chemical Research
While natural 16,17-Epiestriol has been studied to a limited extent, recent research has focused on creating synthetic analogues with enhanced properties. One notable example involved a 14-step synthesis based on the Hajos–Parrish ketone, resulting in the compound (1S,2S,3aS,5S,7aS)-5-(4-hydroxyphenyl)-7a-methyloctahydro-1H-indene-1,2-diol . This synthetic analogue maintains the core structural features responsible for ERβ selectivity while optimizing pharmacological properties.
The synthetic approach demonstrates the potential for developing similar compounds with tailored receptor selectivity profiles. Such chemical modifications could lead to compounds with improved therapeutic indices for potential clinical applications.
Physiological and Clinical Significance
Cancer Risk Associations
Limited epidemiological research has investigated the relationship between 17-epiestriol (closely related to 16,17-Epiestriol) and cancer risk. In one study examining estrogen metabolism and postmenopausal endometrial cancer risk, higher levels of 17-epiestriol were associated with significant risk reductions when estradiol was included in the statistical model (Hazard Ratio for highest vs. lowest tertile = 0.37, 95% Confidence Interval: 0.16 to upper limit) .
This finding suggests that certain epiestriol compounds may have protective effects against hormone-dependent cancers, possibly through their differential effects on estrogen receptor subtypes or through other mechanisms that remain to be fully elucidated.
Analytical Detection and Measurement
-
Liquid chromatography-mass spectrometry (LC-MS)
-
Gas chromatography-mass spectrometry (GC-MS) following derivatization
-
Immunoassay methods specific to the compound
Development of sensitive and specific analytical methods would be valuable for future research on the physiological roles and clinical significance of this compound.
Research Limitations and Future Directions
The scientific literature on 16,17-Epiestriol remains sparse, with relatively few published studies focused specifically on this compound . This represents both a challenge and an opportunity for researchers. Key areas for future investigation include:
-
Comprehensive characterization of physiological levels in different biological fluids and tissues
-
Elucidation of metabolic pathways involved in its synthesis and degradation
-
Further exploration of its selective ERβ agonist properties in various cellular and tissue contexts
-
Development of therapeutic applications based on its receptor selectivity profile
-
Investigation of potential roles in hormone-dependent conditions beyond cancer, such as metabolic disorders, cardiovascular health, and bone metabolism
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume